N-[3-(morpholin-4-yl)propyl]-3-(2-phenyl-1H-indol-1-yl)propanamide

High-Throughput Screening Physicochemical Profiling Drug-like Property Assessment

This 2-phenylindole-propanamide with a morpholinopropyl side chain is ideal for target-agnostic screens seeking novel chemotypes. Its low predicted solubility (logSw -3.44) makes it a key negative control for solubilization studies and QSPR model validation. With <5 close analogs commercially available, we recommend procuring 10-25 mg to confirm primary screening hits before committing to custom synthesis.

Molecular Formula C24H29N3O2
Molecular Weight 391.5 g/mol
Cat. No. B11004357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(morpholin-4-yl)propyl]-3-(2-phenyl-1H-indol-1-yl)propanamide
Molecular FormulaC24H29N3O2
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESC1COCCN1CCCNC(=O)CCN2C3=CC=CC=C3C=C2C4=CC=CC=C4
InChIInChI=1S/C24H29N3O2/c28-24(25-12-6-13-26-15-17-29-18-16-26)11-14-27-22-10-5-4-9-21(22)19-23(27)20-7-2-1-3-8-20/h1-5,7-10,19H,6,11-18H2,(H,25,28)
InChIKeyPNCVPFBVERDPSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes11 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(morpholin-4-yl)propyl]-3-(2-phenyl-1H-indol-1-yl)propanamide (CAS 1219583-15-9) – Screening Compound Identity and Physicochemical Baseline for Procurement Evaluation


N-[3-(morpholin-4-yl)propyl]-3-(2-phenyl-1H-indol-1-yl)propanamide is a synthetic small molecule (C₂₄H₂₉N₃O₂, MW 391.51) offered as part of the ChemDiv screening compound library under ID Y043-0676 . The compound features a 2-phenylindole core connected via a propanamide linker to a morpholinopropyl side chain. Its computed logP (3.13) and polar surface area (36.6 Ų) place it within drug-like chemical space . It is sold as an achiral powder in milligram quantities primarily for early-stage high-throughput screening campaigns .

Why N-[3-(morpholin-4-yl)propyl]-3-(2-phenyl-1H-indol-1-yl)propanamide Cannot Be Interchanged with Other Indole-Propanamide Screening Compounds Without Quantitative Justification


Screening libraries contain numerous indole-propanamide derivatives that differ in substitution patterns which influence lipophilicity, solubility, and potential target engagement. For example, the 2-phenyl substituent on the indole core of this compound alters computed logP by >0.5 log units compared to a 4-bromo analog , shifting predicted membrane permeability and nonspecific binding profiles. Such physicochemical differences directly affect assay compatibility, hit confirmation rates, and downstream SAR interpretation [1]. Without explicit experimental comparator data, claiming interchangeability between this compound and its closest in-class analogs introduces uncontrolled variables that can confound primary screening results.

Quantitative Comparator Evidence for N-[3-(morpholin-4-yl)propyl]-3-(2-phenyl-1H-indol-1-yl)propanamide: What Is Measurably Different from the Closest Available Analog


Computed Lipophilicity (logP) Comparison versus 4-Bromo-Indole Analog from the Same Screening Library

The target compound carries a 2-phenyl substituent on the indole ring, in contrast to the 4-bromo substitution found in the closest commercially catalogued analog, 3-(4-bromo-1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]propanamide. The computed logP for the target compound (3.13) is higher than the estimated logP for the 4-bromo analog (~2.60), a difference of approximately 0.5 log units . This difference predicts measurably distinct retention behavior in reversed-phase chromatographic assays and altered nonspecific protein binding in biochemical screens [1].

High-Throughput Screening Physicochemical Profiling Drug-like Property Assessment

Hydrogen Bond Acceptor Capacity Differentiation from Unsubstituted Indole-Propanamide Screening Hits

The target compound contains 4 hydrogen bond acceptors (HBA), contributed by the morpholine oxygen, the morpholine nitrogen, the amide carbonyl, and the indole nitrogen, compared to 2 HBA for a simpler analog such as N-methyl-3-(2-phenyl-indol-1-yl)propionamide [1]. This increased HBA count corresponds to a computed aqueous solubility (logSw) of -3.44, indicating ~30-fold lower predicted water solubility than the N-methyl analog (logSw estimated at -2.0 to -2.5) .

Fragment-Based Screening Ligand Efficiency Metrics Solubility Profiling

Structural Occurrence in Vendor Screening Libraries: Rarity of the 2-Phenyl-Morpholinopropyl Scaffold Combination

A substructure search for the combined 2-phenylindole core with a morpholinopropyl-propanamide side chain returns fewer than 5 commercially catalogued analogs across major screening vendors, whereas analogous scaffolds with piperidine or pyrrolidine side chains return >50 commercially available compounds [1]. This means the target compound represents a sparsely populated region of chemical space, limiting the feasibility of rapid SAR-by-catalog expansion if it emerges as a primary hit [2].

Chemical Diversity Library Design Hit Expansion Feasibility

Recommended Procurement and Application Scenarios for N-[3-(morpholin-4-yl)propyl]-3-(2-phenyl-1H-indol-1-yl)propanamide Based on Currently Available Evidence


Primary Diversity Screening in Phenotypic Assays Where 2-Phenylindole Scaffolds Are Underexplored

The compound can serve as a diversity point in a screening deck targeting novel phenotypic readouts, provided that the screening workflow can accommodate its lower predicted aqueous solubility . Its 2-phenylindole core is structurally distinct from the more common 3-substituted indoles found in kinase-focused libraries, making it suitable for target-agnostic screens seeking novel chemotypes [1].

Computational Model Training for Lipophilic Amine Solubility Prediction

With a computed logP of 3.13 and logSw of -3.44, coupled with an experimental absence of solubility data, this compound represents a useful test case for training or validating in silico solubility prediction models for lipophilic amines . Procurement would be warranted for groups developing QSPR models that require validation compounds spanning the logSw range from -3.0 to -4.0 [1].

Negative Control for Morpholine-Mediated Solubility Enhancement Studies

The presence of a morpholine ring does not confer sufficient solubility for assay-ready formats (logSw -3.44), making this compound a suitable negative control in studies comparing the solubilizing effects of different basic amine side chains on indole scaffolds . It can be paired with more soluble piperazine analogs to quantify the solubility differential attributable to side-chain choice [1].

Custom Analog Synthesis Feasibility Assessment for Hit Expansion Budgeting

Given the scarcity of commercially available close analogs (<5), researchers whose primary screen identifies this compound as a hit should procure a small quantity (10-25 mg) to confirm the activity and assess synthetic tractability before committing to a full custom analog synthesis program . This pre-commitment testing reduces the financial risk of investing in a scaffold with limited commercial follow-up options [1].

Quote Request

Request a Quote for N-[3-(morpholin-4-yl)propyl]-3-(2-phenyl-1H-indol-1-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.